
4-Amino-2,5-dimethoxybenzenesulphonamide
Overview
Description
4-Amino-2,5-dimethoxybenzenesulphonamide is a useful research compound. Its molecular formula is C8H12N2O4S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89723. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Amino-2,5-dimethoxybenzenesulphonamide (CAS No. 54179-10-1) is an organic compound characterized by its sulfonamide functional group, which imparts various biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring. This unique arrangement of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific biomolecular targets, which include enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act on various receptors, altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial activity. This compound has been investigated for its potential as an antibacterial agent against various pathogens.
Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The interaction with chemokine receptors such as CXCR2 has been proposed as a mechanism for its potential use in cancer therapy.
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial effects of various sulfonamides, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics .
- Cancer Research : A recent investigation into the effects of this compound on prostate cancer cells revealed that it inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways. This suggests a potential role in cancer therapeutics .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antibacterial, potential anticancer |
2-Amino-4-methoxybenzenesulfonamide | Structure | Antibacterial |
N-(4-Amino-2-methylphenyl)benzamide | Structure | Limited biological data |
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, initial studies suggest good stability in biological fluids, which may enhance its therapeutic potential.
Scientific Research Applications
Analytical Chemistry Applications
1.1 High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 4-Amino-2,5-dimethoxybenzenesulphonamide is in the field of analytical chemistry, specifically in the separation and analysis of compounds using HPLC techniques. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of a mixture of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation processes, making it suitable for pharmacokinetic studies .
1.2 Method Development for Impurity Profiling
The compound is also used in method development for impurity profiling in pharmaceuticals. The ability to separate and quantify impurities is crucial in ensuring the safety and efficacy of drug formulations. The use of smaller particle columns (3 µm) enhances the efficiency and speed of the liquid chromatography process, facilitating faster analyses without compromising resolution .
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. Studies have shown that modifications to the sulfonamide structure can enhance their antibacterial activity against various pathogens .
2.2 Potential as a Drug Candidate
The structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with biological targets suggests potential therapeutic applications beyond antimicrobial activity. Investigations into its pharmacological properties are ongoing to assess its efficacy and safety as a drug candidate .
Case Studies and Research Findings
Properties
IUPAC Name |
4-amino-2,5-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVFQRBADJXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202525 | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54179-10-1 | |
Record name | 4-Amino-2,5-dimethoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54179-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054179101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000736889 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2,5-dimethoxybenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-dimethoxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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